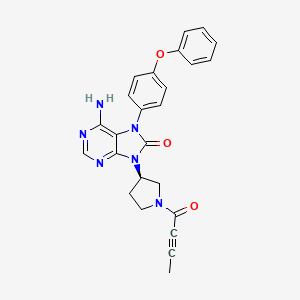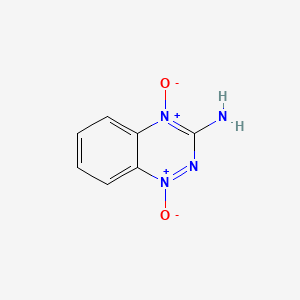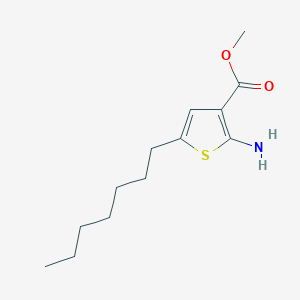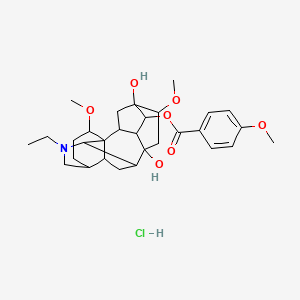![molecular formula C14H10N4S2 B611445 6-[4-(4-Methyl-2-thiazolyl)-1H-imidazole-5-yl]benzothiazole](/img/structure/B611445.png)
6-[4-(4-Methyl-2-thiazolyl)-1H-imidazole-5-yl]benzothiazole
Übersicht
Beschreibung
- TP0427736 Hydrochlorid ist ein potenter Inhibitor der ALK5-Kinaseaktivität.
- Es zielt spezifisch auf den TGF-β-Rezeptor Typ I (ALK5) ab und moduliert die TGF-β-Signalübertragung.
- Die chemische Struktur der Verbindung besteht aus C₁₄H₁₁ClN₄S₂.
- Es wird in der wissenschaftlichen Forschung und Medikamentenentwicklung eingesetzt .
Herstellungsmethoden
- Leider sind spezifische Syntheserouten und Reaktionsbedingungen für TP0427736 Hydrochlorid in der Literatur nicht readily verfügbar.
- Custom-Synthesedienste können diese Verbindung für Forschungszwecke bereitstellen .
Wissenschaftliche Forschungsanwendungen
- TP0427736 Hydrochlorid hat potenzielle Anwendungen in verschiedenen Bereichen:
Androgenetische Alopezie (AGA): Forschung im Zusammenhang mit Haarausfall.
Krebstherapie: Die ALK5-Hemmung könnte bei der Krebsbehandlung relevant sein.
Andere Bereiche:
Wirkmechanismus
- TP0427736 Hydrochlorid interferiert mit der TGF-β-Signalübertragung, indem es ALK5 angreift.
- Es moduliert nachgeschaltete Signalwege, die an Zellwachstum, Differenzierung und Gewebereparatur beteiligt sind.
Wirkmechanismus
Mode of Action
TP0427736 inhibits ALK5 kinase activity with an IC50 of 2.72 nM . This effect is 300-fold higher than the inhibitory effect on ALK3 . In cell-based assays, TP0427736 inhibits Smad2/3 phosphorylation in A549 cells .
Biochemical Pathways
The primary biochemical pathway affected by TP0427736 is the TGF-beta signaling pathway. TGF-beta is a multifunctional peptide that controls proliferation, differentiation, and other functions in many cell types. It acts synergistically with TGF-alpha in inducing transformation and also acts as a negative autocrine growth factor. Dysregulation of TGF-beta activation and signaling may result in apoptosis .
Result of Action
In cell-based assays, TP0427736 decreases the growth inhibition of human outer root sheath cells . The topical application of TP0427736 significantly decreases Smad2 phosphorylation in mouse skin, and its repeated application suppresses the shortening of average hair follicle length during the transition from the late anagen phase to the catagen phase .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
TP0427736 plays a crucial role in biochemical reactions by selectively inhibiting ALK5 with an IC50 of 2.72 nM . This inhibition is highly specific, displaying a 300-fold selectivity over ALK3 . TP0427736 inhibits the phosphorylation of Smad2/3 in A549 cells, which are key proteins in the TGF-β signaling pathway . By inhibiting these proteins, TP0427736 effectively reduces the growth inhibition of human outer root sheath cells induced by TGF-β .
Cellular Effects
TP0427736 has been shown to influence various cellular processes. In A549 cells, TP0427736 inhibits the phosphorylation of Smad2/3, thereby reducing the growth inhibition induced by TGF-β . This compound also decreases the growth inhibition of human outer root sheath cells, which is significant in the context of androgenic alopecia . Additionally, TP0427736 has been observed to elongate the anagen phase in mouse hair follicles, indicating its potential in promoting hair growth .
Molecular Mechanism
At the molecular level, TP0427736 exerts its effects by selectively inhibiting ALK5 kinase activity . This inhibition prevents the phosphorylation of Smad2/3 proteins in response to TGF-β signaling . By blocking this pathway, TP0427736 reduces the growth inhibition of human outer root sheath cells and promotes hair follicle growth . The compound’s high selectivity for ALK5 over other kinases ensures targeted action with minimal off-target effects .
Temporal Effects in Laboratory Settings
In laboratory settings, TP0427736 has demonstrated stability and sustained activity over time. In vitro studies have shown that TP0427736 maintains its inhibitory effect on Smad2/3 phosphorylation in A549 cells for extended periods . In vivo studies using mouse models have revealed that repeated application of TP0427736 can suppress the shortening of hair follicle length during the transition from the late anagen phase to the catagen phase . These findings suggest that TP0427736 has long-term effects on cellular function and hair growth.
Dosage Effects in Animal Models
The effects of TP0427736 vary with different dosages in animal models. In mouse models, topical application of TP0427736 has been shown to significantly decrease Smad2 phosphorylation in the skin . Higher doses of TP0427736 have been associated with more pronounced effects on hair follicle growth and elongation of the anagen phase .
Metabolic Pathways
TP0427736 is involved in metabolic pathways related to TGF-β signaling. By inhibiting ALK5, TP0427736 disrupts the phosphorylation of Smad2/3 proteins, which are critical mediators of TGF-β signaling . This disruption affects various downstream processes, including cell growth, differentiation, and apoptosis . The compound’s interaction with these pathways highlights its potential as a therapeutic agent for conditions influenced by TGF-β signaling.
Transport and Distribution
Within cells and tissues, TP0427736 is transported and distributed in a manner that allows it to effectively inhibit ALK5. The compound’s selective inhibition of ALK5 ensures that it primarily targets cells and tissues where TGF-β signaling is active . This targeted distribution is crucial for its effectiveness in reducing growth inhibition and promoting hair follicle growth .
Subcellular Localization
TP0427736’s subcellular localization is primarily within the cytoplasm, where it interacts with ALK5 and inhibits its kinase activity . This localization is essential for its function, as it allows TP0427736 to effectively block the phosphorylation of Smad2/3 proteins in response to TGF-β signaling . The compound’s ability to localize within specific cellular compartments ensures its targeted action and minimizes off-target effects.
Vorbereitungsmethoden
- Unfortunately, specific synthetic routes and reaction conditions for TP0427736 hydrochloride are not readily available in the literature.
- custom synthesis services can provide this compound for research purposes .
Analyse Chemischer Reaktionen
- TP0427736 Hydrochlorid hemmt die ALK5-Kinaseaktivität mit einem IC₅₀ von 2,72 nM.
- Es ist 300-fach effektiver gegen ALK5 als ALK3 (ALK3 IC₅₀ = 836 nM).
- In A549-Zellen unterdrückt es die durch TGF-β1 induzierte Smad2/3-Phosphorylierung (IC₅₀ = 8,68 nM) .
Vergleich Mit ähnlichen Verbindungen
- Leider werden in den verfügbaren Daten keine spezifischen ähnlichen Verbindungen erwähnt.
Eigenschaften
IUPAC Name |
6-[5-(4-methyl-1,3-thiazol-2-yl)-1H-imidazol-4-yl]-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4S2/c1-8-5-19-14(18-8)13-12(15-6-16-13)9-2-3-10-11(4-9)20-7-17-10/h2-7H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFCXRYULHMNCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=C(N=CN2)C3=CC4=C(C=C3)N=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of TP0427736 and how does it impact adipocyte differentiation?
A1: TP0427736 functions as an inhibitor of ALK5, a type I receptor for Transforming Growth Factor beta (TGF-β) []. While its role in hair follicle growth has been explored [], the provided research highlights its use in understanding the signaling pathways involved in adipocyte differentiation []. Specifically, the study used TP0427736 to inhibit the SMAD2/3 signaling pathway, which is known to be activated by Bone Morphogenetic Protein 8B (BMP8B) []. By inhibiting SMAD2/3 phosphorylation, TP0427736 partially reversed the inhibitory effects of BMP8B on the differentiation of 3T3-L1 preadipocytes into mature adipocytes. This suggests that BMP8B, at least partially, inhibits adipogenesis through the SMAD2/3 pathway [].
Q2: Are there any other signaling pathways affected by TP0427736 treatment in the context of adipocyte differentiation?
A2: The research primarily focused on the role of TP0427736 in inhibiting SMAD2/3 signaling downstream of BMP8B in adipocyte differentiation []. The study did not investigate the potential impact of TP0427736 on other signaling pathways involved in this process. Further research is needed to determine if TP0427736 directly influences other pathways or if its effects are solely mediated through SMAD2/3 inhibition in this specific context.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


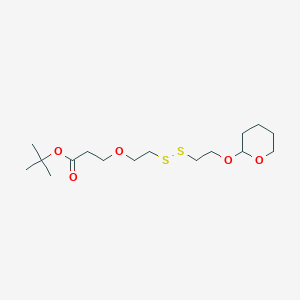
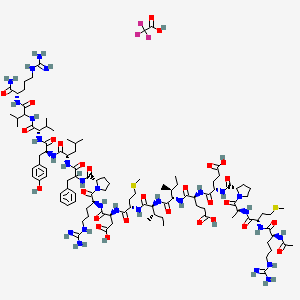

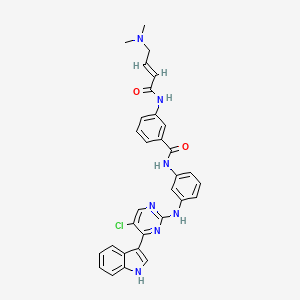
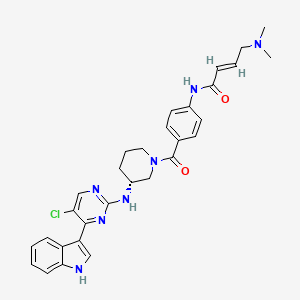
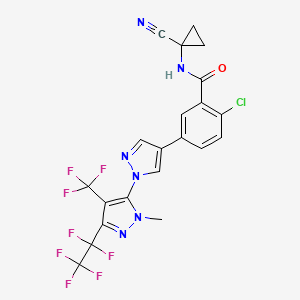
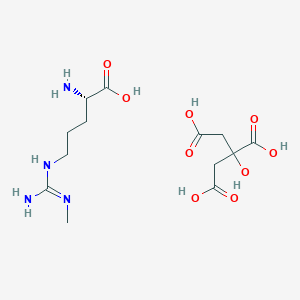

![N'-[[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methyl]-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine](/img/structure/B611379.png)
